molecular formula C17H19N3O2 B2711579 2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034471-41-3

2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

Cat. No. B2711579
CAS RN: 2034471-41-3
M. Wt: 297.358
InChI Key: FZCMOGLRENGMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For “2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone”, the molecular weight is 203.2802 .

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Research has revealed the synthesis of novel compounds containing the 2-phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone structure, demonstrating significant antibacterial and antimicrobial activities. One study highlighted the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, showing promising results against various bacterial strains. These compounds were synthesized through a series of reactions starting from 1-(4-(4-piperidin-1-yl)phenyl)ethanone, demonstrating their potential as antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010). Another related study synthesized novel pyrimidine derivatives and investigated their analgesic and ulcerogenic activities, further highlighting the therapeutic potential of compounds with this core structure (Chaudhary et al., 2012).

Anti-angiogenic and DNA Cleavage Activities

Further research into N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, structurally related to 2-phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, has demonstrated significant anti-angiogenic and DNA cleavage activities. These properties suggest potential applications in cancer therapy by inhibiting blood vessel formation and inducing DNA damage in cancer cells (Kambappa et al., 2017).

Anticancer Activity

Compounds based on pyrimidine and piperidine structures have shown promise in cytotoxicity studies against a variety of cancer cell lines. One study designed and synthesized pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents, indicating the broad therapeutic potential of these compounds (Alam et al., 2018).

Synthesis and Chemical Analysis

Research has not only focused on the biological applications but also on the synthesis and chemical analysis of compounds containing the 2-phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone structure. Studies have explored microwave-assisted synthesis techniques, offering efficient pathways to produce these compounds with high yield and purity, further supporting their potential in scientific research and pharmaceutical development (Merugu, Ramesh, & Sreenivasulu, 2010).

properties

IUPAC Name

2-phenyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(11-14-5-2-1-3-6-14)20-10-4-7-15(12-20)22-16-8-9-18-13-19-16/h1-3,5-6,8-9,13,15H,4,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCMOGLRENGMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CC=C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone

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